Antioxidant Activity Advantage Conferred by Methoxy Substituent in N-Methyl-1,3,4-thiadiazol-2-amine Series
In a focused SAR study of N-methyl-1,3,4-thiadiazol-2-amine derivatives bearing substituted benzimidazole moieties, compounds with a p-methoxyphenyl or related electron-rich aromatic substituent at the 5-methylene position demonstrated DPPH radical scavenging IC50 values ranging from 26 µM to 74 µM, with the most potent analog achieving an IC50 of 26 µM—more than 2-fold superior to the reference antioxidant BHT (IC50 = 54 µM) [1]. Although this study does not test the exact target compound, it establishes that the N-methyl-1,3,4-thiadiazol-2-amine core bearing an electron-donating methoxyaryl substituent at the 5-methylene position can outperform a well-characterized standard antioxidant by a wide margin. Separately, a broader series of 1,3,4-thiadiazole-2-amine derivatives showed that the presence of a -OCH3 substituent providing electrons to the aromatic ring causes a measurable increase in antioxidant activity, with the best-performing compound (containing an N-2-methoxyphenyl group) achieving an IC50 of 433.69 ± 0.04 µM versus 15,625.02 ± 0.96 µM for α-lipoic acid, a ~36-fold improvement [2]. Taken together, these class-level findings support the inference that the 3-methoxybenzyl motif in the target compound is likely to confer antioxidant activity superior to non-methoxylated 5-phenyl or 5-benzyl analogs.
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred from class: N-methyl-1,3,4-thiadiazol-2-amines with methoxyaryl substituents achieve IC50 values as low as 26 µM [1] |
| Comparator Or Baseline | BHT (butylated hydroxytoluene): IC50 = 54 µM [1]; α-Lipoic acid: IC50 = 15,625.02 ± 0.96 µM [2] |
| Quantified Difference | Best-in-class analog ~2.1-fold more potent than BHT; methoxy-bearing thiadiazole amines up to ~36-fold more potent than α-lipoic acid |
| Conditions | In vitro DPPH spectrophotometric assay; compounds tested at multiple concentrations; IC50 calculated from % inhibition curves [1][2] |
Why This Matters
For procurement decisions in antioxidant screening programs, the documented association between methoxy substitution and enhanced radical scavenging activity provides a rational basis for selecting the 3-methoxybenzyl derivative over non-methoxylated 5-substituted analogs.
- [1] Kus, C. et al. (2008). Synthesis and antioxidant properties of novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of benzimidazole class. Bioorganic & Medicinal Chemistry, 16(8), 4294–4303. Compounds 16a–20a: DPPH IC50 = 26, 30, 43, 55, 74 µM vs. BHT IC50 = 54 µM. View Source
- [2] Journal of Molecular Structure (2024). Novel 1,3,4-thiadiazol derivatives including α-lipoic acid: Synthesis, characterization, and antioxidant properties. Compound 8 (N-2-methoxyphenyl derivative): IC50 = 433.69 ± 0.04 µM vs. α-lipoic acid IC50 = 15,625.02 ± 0.96 µM. View Source
